N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

B-Raf(V600E) inhibition Kinase assay Structure-activity relationship

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-quinazolinamine (CAS 1131604-87-9, molecular formula C21H19N5, molecular weight 341.41) is a synthetic small molecule belonging to the pyridinylquinazolinamine class, originally disclosed as a B-Raf kinase inhibitor scaffold. The compound features a 2-quinazolinamine core substituted at the 6-position with a 4-pyridinyl group and at the 2-amino position with a 4-(1-aminoethyl)phenyl moiety, which creates a chiral center at the benzylic carbon.

Molecular Formula C21H19N5
Molecular Weight 341.4 g/mol
Cat. No. B13756243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine
Molecular FormulaC21H19N5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N
InChIInChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)
InChIKeyOXUQPVQALZBYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine (CAS 1131604-87-9) for B-Raf Kinase Inhibitor Research and Procurement


N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-quinazolinamine (CAS 1131604-87-9, molecular formula C21H19N5, molecular weight 341.41) is a synthetic small molecule belonging to the pyridinylquinazolinamine class, originally disclosed as a B-Raf kinase inhibitor scaffold [1][2]. The compound features a 2-quinazolinamine core substituted at the 6-position with a 4-pyridinyl group and at the 2-amino position with a 4-(1-aminoethyl)phenyl moiety, which creates a chiral center at the benzylic carbon. This compound is the racemic form; the corresponding (R)-enantiomer is also commercially available under CAS 1213700-07-2 . The compound is supplied as a research-grade chemical by vendors including BOC Sciences and is primarily utilized in kinase inhibitor discovery programs targeting mutant B-Raf(V600E)-driven cancers .

Why Generic Substitution Fails for N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine in B-Raf Inhibitor Research Programs


Compounds within the pyridinylquinazolinamine B-Raf inhibitor class cannot be simply interchanged, because critical pharmacological parameters such as B-Raf(V600E) inhibitory potency, selectivity over wild-type B-Raf and C-Raf, cellular antiproliferative activity in mutant vs. non-mutant cell lines, and the propensity to induce paradoxical pERK elevation are exquisitely sensitive to the nature and stereochemistry of the aniline substituent [1][2]. The racemic 1-aminoethyl substitution provides a defined stereochemical and electronic profile at the hinge-binding region, and subtle changes in this moiety—such as replacement with a methoxyethylamino-methyl group—have been shown to significantly alter solubility, pharmacokinetic behavior, and kinase selectivity, as documented in the structure-activity relationship (SAR) studies of Vasbinder et al. [2]. Procurement of an ill-defined generic analog without verified structural identity and stereochemical composition therefore introduces substantial risk of divergent biological outcome.

Quantitative Differentiation Evidence for N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine vs. Close Analogs


B-Raf(V600E) Biochemical Inhibitory Potency: Racemic 1-Aminoethyl Analog vs. Methoxyethylamino-Methyl Analog

The parent pyridinylquinazolinamine scaffold demonstrates potent inhibition of mutant B-Raf(V600E) kinase. In the primary research article by Vasbinder et al. (J. Med. Chem. 2013), Compound 3—the close analog N-(4-{[(2-methoxyethyl)amino]methyl}phenyl)-6-(pyridin-4-yl)quinazolin-2-amine—exhibited a B-Raf(V600E) IC50 of 3 nM and a cellular pERK IC50 of 27 nM in A375 (B-Raf(V600E)) melanoma cells [1]. This compound shares the identical quinazoline core and 6-(pyridin-4-yl) substitution with the target compound and differs only in the N4-aniline substituent. The patent literature broadly claims the 1-aminoethyl series as potent B-Raf inhibitors, establishing the class-level validity, though direct published IC50 data for the racemic 1-aminoethyl compound (CAS 1131604-87-9) itself are not available in the open primary literature as of the knowledge cutoff [2].

B-Raf(V600E) inhibition Kinase assay Structure-activity relationship

Stereochemical Differentiation: Racemic 1-Aminoethyl (CAS 1131604-87-9) vs. (R)-Enantiomer (CAS 1213700-07-2)

The target compound is the racemic mixture of the 1-aminoethyl-substituted quinazolinamine. The single (R)-enantiomer is registered under CAS 1213700-07-2 and is available as the free base or as the trihydrochloride salt (CAS 2034166-32-8) . In medicinal chemistry campaigns targeting kinases, enantiomeric resolution frequently reveals differential potency, selectivity, and pharmacokinetic properties [1]. For analogous quinazolinamine B-Raf inhibitors, the (R)-configuration at the benzylic carbon has been associated with optimal fit within the kinase hinge region [2]. Procurement of the racemate versus the resolved (R)-enantiomer is therefore a critical experimental variable that directly impacts biological assay outcome.

Chiral resolution Enantiomeric potency Stereochemistry-activity relationship

Salt Form Differentiation: Free Base (CAS 1131604-87-9) vs. Trihydrochloride Salt (CAS 2034166-32-8) for Solubility and Formulation

The free base form of the racemic compound (CAS 1131604-87-9) is predicted to have limited aqueous solubility, a common characteristic of the quinazolinamine chemotype [1]. The corresponding (R)-enantiomer trihydrochloride salt (CAS 2034166-32-8) is documented as a distinct commercial entity with a molecular formula of C21H22Cl3N5 and a molecular weight of 450.79 g/mol . Salt formation with HCl introduces three chloride counterions per molecule, which is expected to significantly enhance aqueous solubility and dissolution rate compared to the free base, thereby facilitating in vivo dosing and in vitro assay preparation at physiologically relevant concentrations.

Aqueous solubility Salt screening In vivo formulation

Kinase Selectivity Profile: Quinazolinamine Series vs. Approved B-Raf Inhibitors Vemurafenib and Dabrafenib

The quinazolinamine series reported by Vasbinder et al. displayed a notable pharmacological differentiation from the approved B-Raf inhibitors vemurafenib (PLX4032) and dabrafenib: compounds in this series did not induce paradoxical elevation of phospho-ERK (pERK) in non-mutant B-Raf cell lines in vitro, a phenomenon associated with RAF dimerization and secondary cutaneous malignancies observed with first-generation B-Raf inhibitors [1][2]. While this specific observation was made for the methoxyethylamino-methyl analog series rather than the 1-aminoethyl compound, the shared quinazolinamine core scaffold suggests potential class-level applicability. In the kinase panel selectivity assessment, the series exhibited preferential inhibition of B-Raf(V600E) over a panel of other kinases [1].

Kinase selectivity Paradoxical pERK induction Off-target profiling

Optimal Research and Industrial Application Scenarios for N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine (CAS 1131604-87-9)


B-Raf(V600E) Biochemical and Cellular Screening Assays

Use the compound as a tool inhibitor in TR-FRET-based B-Raf(V600E) biochemical assays and in A375 (B-Raf(V600E)) cellular pERK AlphaScreen assays to establish its inhibitory potency and benchmark against the published 3 nM IC50 of the methoxyethylamino-methyl analog [1]. The racemic nature of CAS 1131604-87-9 makes it suitable for initial potency determination before enantiomeric resolution and profiling of the individual (R)- and (S)-enantiomers. Researchers should independently determine IC50 values, as direct published data for this specific racemate are not available in the primary literature.

Structure-Activity Relationship (SAR) Studies of the 4-Aniline Substituent

Incorporate the compound as a key comparator in SAR libraries exploring modifications at the 4-position of the aniline ring. The 1-aminoethyl substituent offers a primary amine handle amenable to further derivatization (e.g., amide coupling, reductive amination, urea formation), enabling systematic exploration of linker length, basicity, and steric effects on B-Raf binding affinity and kinase selectivity [1][2]. The chiral center at the benzylic position provides an additional dimension for stereochemical SAR.

Paradoxical pERK Induction Profiling

Test the compound in non-mutant B-Raf cell lines (e.g., HCT-116, HT-29) to determine whether the 1-aminoethyl analog retains the favorable property of the quinazolinamine series—namely, the absence of paradoxical pERK elevation observed with first-generation B-Raf inhibitors [1]. Confirmation of this property would support progression of the compound into in vivo xenograft efficacy models using A375 (B-Raf(V600E)) tumors, where the methoxyethylamino-methyl analog demonstrated tumor growth inhibition at well-tolerated doses [1].

Salt Form and Solubility Optimization for In Vivo Studies

Evaluate the free base (CAS 1131604-87-9) versus the trihydrochloride salt of the (R)-enantiomer (CAS 2034166-32-8) for aqueous solubility, dissolution rate, and oral bioavailability in rodent pharmacokinetic studies [2]. If the free base exhibits insufficient solubility, formulate with solubilizing excipients or consider procuring the pre-formed salt for direct use in efficacy models.

Quote Request

Request a Quote for N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.